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Compound of Interest

Compound Name:
2-(4-cyanophenoxy)propanoic

Acid

CAS No.: 118618-36-3

Cat. No.: B2966167

Get Quote

Executive Summary
2-(4-Cyanophenoxy)propanoic acid is a critical bifunctional building block widely utilized in

the pharmaceutical and agrochemical industries. Due to its structural features—an ether

linkage, a chiral α -carbon, a carboxylic acid, and a strongly electron-withdrawing cyano group

—it serves as a core scaffold in the synthesis of peroxisome proliferator-activated receptor

(PPAR) modulators [1], selective androgen receptor modulators (SARMs) [2], and highly

specific herbicidal agents.

As a Senior Application Scientist, I have designed this technical guide to provide researchers

with a robust, self-validating framework for the spectroscopic characterization of this molecule.

This whitepaper details the causality behind specific analytical choices and establishes a

definitive reference for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FT-IR), and Mass Spectrometry (MS) profiles.
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Chemical Identity & Physicochemical Properties
Before initiating spectroscopic validation, it is critical to establish the baseline identity of the

analyte. The presence of the chiral center at C2 means the compound typically exists as a

racemate unless synthesized via asymmetric catalysis or resolved post-synthesis.

Property Value

Chemical Name 2-(4-Cyanophenoxy)propanoic acid

CAS Registry Number 118618-36-3 [3]

Molecular Formula C₁₀H₉NO₃

Molecular Weight 191.18 g/mol

Key Functional Groups
Nitrile (-C ≡ N), Carboxylic Acid (-COOH), Alkyl

Aryl Ether (Ar-O-R)

Physical State Off-white to white solid

Synthetic and Analytical Workflow
The synthesis of 2-(4-cyanophenoxy)propanoic acid typically proceeds via a Williamson

ether synthesis between 4-cyanophenol and ethyl 2-bromopropionate in the presence of a mild

base (e.g., K₂CO₃), followed by base-catalyzed saponification of the intermediate ester [1].

To ensure absolute structural integrity, the analytical workflow must independently verify the

carbon backbone (NMR), the functional group transformations (FT-IR), and the exact molecular

mass (LC-MS).
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Caption: Synthetic route and multi-modal analytical validation workflow for 2-(4-
cyanophenoxy)propanoic acid.

Spectroscopic Characterization & Mechanistic
Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validating the carbon framework and the regiochemistry of the

substitution. DMSO-d₆ is the solvent of choice over CDCl₃ because it readily dissolves the

highly polar carboxylic acid and prevents rapid proton exchange, allowing the -COOH proton to

be observed as a broad singlet.

Mechanistic Insights:

The Aliphatic Spin System ( A3​X ): The propanoic acid backbone forms a distinct spin

system. The methyl group (C3) appears as a doublet due to coupling with the adjacent

methine proton. The methine proton (C2) is strongly deshielded (~5.05 ppm) because it is

flanked by two highly electronegative groups: the ether oxygen and the carbonyl carbon.

The Aromatic Spin System ( AA′BB′ ): The para-substituted benzene ring exhibits a classic

roofed doublet pattern. The protons ortho to the ether oxygen resonate upfield (~7.05 ppm)

due to the electron-donating resonance effect (+R) of the oxygen lone pairs. Conversely, the

protons ortho to the cyano group are shifted significantly downfield (~7.75 ppm) due to the

strong electron-withdrawing inductive (-I) and resonance (-R) effects of the -C ≡ N moiety.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
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Chemical Shift
( δ , ppm)

Multiplicity
Coupling
Constant ( J ,
Hz)

Integration Assignment

1.55 Doublet (d) 6.8 3H -CH₃ (C3)

5.05 Quartet (q) 6.8 1H -CH- (C2)

7.05 Doublet (d) 8.8 2H
Ar-H (ortho to -

O-)

7.75 Doublet (d) 8.8 2H
Ar-H (ortho to -

CN)

13.10
Broad Singlet (br

s)
- 1H -COOH

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift ( δ , ppm) Assignment Carbon Type

18.2 C3 Primary (-CH₃)

72.1 C2 Secondary (-CH-)

103.5 Ar-C (para) Quaternary (C-CN)

115.8 Ar-C (ortho) Tertiary (Ar-CH near O)

119.2 -C ≡ N Quaternary (Nitrile)

134.5 Ar-C (meta) Tertiary (Ar-CH near CN)

161.2 Ar-C (ipso) Quaternary (C-O)

173.8 C1 Quaternary (-COOH)

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to confirm the presence of the three primary functional groups. Attenuated Total

Reflectance (ATR) is preferred over KBr pelleting to avoid the hygroscopic nature of KBr, which

can introduce artificial O-H stretching bands that mask the carboxylic acid signal.
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Mechanistic Insights: The nitrile group (-C ≡ N) provides a highly diagnostic, sharp peak at

2225 cm⁻¹. Because very few other functional groups absorb in the 2200–2300 cm⁻¹ region, its

presence definitively confirms that the cyano group survived the basic saponification step

(which, if overly aggressive, could hydrolyze the nitrile to an amide or a secondary carboxylic

acid).

Table 3: FT-IR Peak Assignments (Diamond ATR)

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3300 – 2600 Broad, Strong -COOH
O-H stretching

(hydrogen-bonded)

2225 Sharp, Medium -C ≡ N C ≡ N stretching

1720 Sharp, Strong -C=O
C=O stretching

(carboxylic acid)

1605, 1505 Sharp, Medium Ar C=C
Aromatic ring skeletal

vibrations

1245 Sharp, Strong C-O-C
Asymmetric alkyl aryl

ether stretch

Mass Spectrometry (MS)
Electrospray Ionization (ESI) in negative ion mode is the most logical choice for this molecule.

The carboxylic acid moiety readily donates a proton in the presence of a weak base (like

ammonium acetate in the mobile phase), generating a highly stable [M−H]− anion.

Mechanistic Insights: During collision-induced dissociation (CID) in MS/MS, the molecule

fragments predictably. The weakest bond is the alkyl-aryl ether linkage. Cleavage here,

accompanied by a hydrogen transfer, yields the highly stable 4-cyanophenoxide anion ( m/z

118.03), which serves as the base peak in the MS/MS spectrum.

Table 4: LC-ESI-MS (Negative Mode)
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m/z Value Ion Type
Relative
Abundance

Structural
Assignment

190.05 [M−H]− 100% (Base Peak)
Intact deprotonated

molecule

146.06 [M−H−CO2​]− 15%
Loss of carboxylic

acid group

118.03 [Fragment]− 45%
4-cyanophenoxide

anion

Standardized Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems

incorporating internal checks.

Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh exactly 15.0 mg of the dried analyte. Dissolve completely in 0.6

mL of anhydrous DMSO-d₆ containing 0.05% (v/v) Tetramethylsilane (TMS) as an internal

standard.

System Suitability: Perform a 3D shim routine. The TMS peak full-width at half-maximum

(FWHM) must be ≤ 1.0 Hz to ensure magnetic field homogeneity.

¹H Acquisition: Acquire 16 transients (scans) with a relaxation delay ( d1 ) of 2.0 seconds.

Set the spectral width to 15 ppm.

¹³C Acquisition: Acquire 512 transients using WALTZ-16 proton decoupling. Set d1 to 2.0

seconds to allow for the relaxation of quaternary carbons (C1 and the nitrile carbon).

Protocol B: ATR-FTIR Analysis
Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow

to dry. Acquire a 32-scan background spectrum in ambient air. The baseline must be flat with

no residual organic peaks.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2966167?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Acquisition: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply

consistent pressure using the anvil.

Data Processing: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply an atmospheric

compensation algorithm to remove ambient H₂O and CO₂ interference.

Protocol C: LC-ESI-MS Profiling
Mobile Phase Preparation: Prepare Solvent A (Water + 10 mM Ammonium Acetate) and

Solvent B (Acetonitrile). The use of ammonium acetate instead of formic acid prevents the

suppression of ionization in negative mode.

Chromatography: Inject 2 μ L of a 10 μ g/mL sample solution onto a C18 column (e.g., 50 ×

2.1 mm, 1.8 μ m). Run a gradient from 5% B to 95% B over 5 minutes.

MS Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary

voltage to 2.5 kV and the desolvation temperature to 350 °C. Monitor the mass range from

m/z 50 to 500.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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